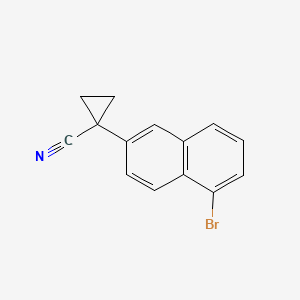

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile

Description

1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile is a cyclopropane-carbonitrile derivative featuring a naphthalene core substituted with a bromine atom at the 5-position and a cyclopropane-carbonitrile group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which combine the rigidity of the cyclopropane ring, the electron-withdrawing nitrile group, and the aromatic naphthalene system.

Properties

Molecular Formula |

C14H10BrN |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(5-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C14H10BrN/c15-13-3-1-2-10-8-11(4-5-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2 |

InChI Key |

UILQSCLHVPIOMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=CC3=C(C=C2)C(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromonaphthalene and cyclopropane-1-carbonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, including custom synthesis and sourcing of raw materials.

Chemical Reactions Analysis

Structural Features and Reactivity

1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile (C₁₄H₁₀BrN) contains three reactive components:

-

Bromine substituent : Enables cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig).

-

Cyclopropane ring : Prone to ring-opening under strain or catalytic conditions.

-

Nitrile group : Participates in hydrolysis, reduction, or nucleophilic substitution.

Palladium-Catalyzed Coupling Reactions

The bromine atom on the naphthalene ring facilitates participation in cross-coupling reactions. For example:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, base (K₂CO₃) | Biaryl derivatives |

| Buchwald–Hartwig amination | Pd(dba)₂, Xantphos, amine | Aryl amine derivatives |

Nitrile Group Transformations

The nitrile moiety can undergo:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O₂ | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/Pd | Primary amine |

| Grignard addition | RMgX | Ketone after hydrolysis |

Cyclopropane Ring Opening

The strained cyclopropane ring may react under specific conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acid-catalyzed ring opening | H₂SO₄ or TFA | Linear dihalide or alkene |

| Transition-metal catalysis | Rh or Pd complexes | Functionalized alkenes |

Comparative Analysis with Analogues

Data from structurally related compounds (e.g., bromonaphthalene derivatives) suggest trends:

Theoretical and Experimental Considerations

-

Electronic Effects : The electron-withdrawing nitrile group activates the bromine for nucleophilic aromatic substitution .

-

Steric Constraints : The cyclopropane ring may limit access to certain reaction sites, requiring optimized catalysts (e.g., bulky ligands in Pd catalysis) .

-

Synthetic Applications : Potential use in drug discovery (e.g., as a protein tyrosine phosphatase inhibitor precursor ) or materials science.

Gaps in Literature

No direct experimental data for this specific compound were found in the reviewed sources. Future studies could focus on:

-

Kinetic studies of ring-opening reactions.

-

Catalytic systems for selective functionalization.

-

Biological activity profiling post-derivatization.

Scientific Research Applications

Chemistry

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is being investigated for its biological activities, particularly its interactions with biological targets. Studies suggest that it may exhibit enzyme inhibition properties, potentially affecting metabolic pathways. For instance, it may inhibit specific proteolytic enzymes critical in protein degradation pathways.

Medicinal Chemistry

Research indicates that 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile could have therapeutic potential. Preliminary studies have shown that it may possess selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a possible application in cancer treatment.

The biological activity of the compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes like cathepsins B and L, which are involved in protein degradation.

- Receptor Modulation : The bromonaphthalene moiety enhances binding affinity to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile:

| Study | Methodology | Findings |

|---|---|---|

| In vitro cytotoxicity assay | Tested on Hep-G2 and A2058 cell lines | Significant inhibition of cell growth at concentrations above 10 μM |

| Enzyme inhibition assay | Evaluated against cathepsins B and L | Moderate inhibition with IC50 values in the micromolar range |

| Antimicrobial assay | Tested against E. coli and S. aureus | Exhibited zone of inhibition comparable to standard antibiotics |

These findings suggest that the compound possesses notable biological activities worthy of further exploration.

Potential Applications in Drug Development

Given its promising biological activities, 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is being explored as a lead compound in drug discovery. Its ability to modulate enzyme activity and potentially target cancer cells positions it as a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The bromonaphthalene moiety and the carbonitrile group play crucial roles in its activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bromine at the 5-position on naphthalene may increase steric hindrance compared to smaller substituents (e.g., F, OMe), affecting reaction kinetics in cross-coupling reactions .

- Cyclopropane-Carbonitrile Group : The cyclopropane ring’s strain and nitrile’s polarity are consistent across analogs, as evidenced by similar ¹H NMR shifts (δ 1.3–1.8 for cyclopropane protons) .

Key Differences :

- Naphthalene Derivatives : Likely require harsher conditions (e.g., higher temperatures) due to increased aromatic stability compared to phenyl analogs .

- Steric Challenges: Bromine’s bulk on naphthalene may necessitate optimized catalysts for efficient coupling, as seen in quinoline-based syntheses (e.g., , % yield) .

Reactivity Trends

- Nitrile Participation : The nitrile group enables nucleophilic additions (e.g., hydrolysis to amides) and metal-catalyzed cyanation reactions, as demonstrated in for sulfonamide formation .

- Bromine as a Handle : Bromine facilitates Suzuki-Miyaura couplings, though naphthalene’s electron-rich nature may slow oxidative addition compared to phenyl systems .

Biological Activity

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromonaphthalene moiety and a cyclopropane ring contributes to its reactivity, making it a candidate for various biological applications.

Chemical Structure and Properties

- Molecular Formula : C13H10BrN

- Molecular Weight : 276.13 g/mol

- Structural Features :

- Bromonaphthalene moiety enhances π-π interactions.

- Cyclopropane ring provides rigidity and potential for conformational diversity.

The biological activity of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is primarily attributed to its ability to interact with various biological targets through:

- π-π Interactions : The bromonaphthalene component can engage in π-π stacking with aromatic amino acids in proteins, influencing protein conformation and function.

- Hydrogen Bonding : The carbonitrile group can form hydrogen bonds, which may enhance binding affinity to specific receptors or enzymes, modulating their activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:

- Case Study : A study on related naphthalene derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile may possess similar properties due to its structural analogies .

Enzyme Inhibition

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile may act as an inhibitor of specific enzymes:

- Case Study : Inhibitors designed from naphthalene derivatives have shown effectiveness against proteases involved in various diseases, including cancer . The compound's ability to modulate enzyme activity could be explored further for therapeutic applications.

Cytotoxicity Studies

Preliminary studies suggest that the compound’s cytotoxicity could be evaluated in vitro using cell lines:

- Research Findings : Related compounds have displayed low cytotoxicity towards normal cells while being effective against cancer cell lines, indicating a potential therapeutic window for 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile .

Comparative Analysis with Similar Compounds

Applications in Medicinal Chemistry

The unique properties of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile make it a valuable building block in the synthesis of pharmaceuticals. Its potential as a precursor for more complex molecules could lead to the development of new therapeutic agents targeting various diseases.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile?

Key strategies include:

- Cyclopropanation : Using carbene insertion (e.g., Simmons-Smith conditions) to form the cyclopropane ring, followed by bromination at the naphthalene position.

- Nitrile Introduction : Nucleophilic substitution (e.g., replacing halides with cyanide) or cyanation via transition-metal catalysis.

- Isolation : Precipitation of intermediates using HBr salts in methanol, as demonstrated in analogous syntheses of brominated cyclopropane derivatives .

- Side Reactions : Bromine displacement or cyclopropane ring-opening may occur, requiring careful control of reaction temperature and stoichiometry .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- 1H NMR : Cyclopropane protons typically resonate as multiplets in δ 0.5–2.0 ppm. The bromonaphthalene protons show distinct splitting patterns (e.g., aromatic protons at δ 7.0–8.5 ppm).

- 13C NMR : The nitrile carbon appears as a sharp singlet near δ 115–120 ppm.

- 19F NMR (if fluorinated analogs are synthesized): Fluorine coupling constants help confirm substituent positions .

- Purity : Integration ratios and absence of extraneous peaks validate sample integrity.

Q. What are common side reactions during synthesis, and how are they mitigated?

- Cyclopropane Ring-Opening : Catalyzed by acidic or oxidizing conditions. Mitigation: Use inert atmospheres and aprotic solvents.

- Bromine Displacement : Competing nucleophilic substitution by cyanide or amines. Mitigation: Optimize reaction time and stoichiometry .

- Byproduct Formation : Monitor via GC-MS or HPLC, and employ column chromatography for purification .

Advanced Research Questions

Q. What computational models predict the cyclopropane ring’s reactivity in this compound?

- DFT Calculations : Analyze ring strain (≈27 kcal/mol for cyclopropane) and bond angles to predict susceptibility to ring-opening or electrophilic attack.

- Molecular Orbital Analysis : Evaluate electron density distribution to identify reactive sites (e.g., nitrile group as an electron-withdrawing modifier) .

- Transition-State Modeling : Simulate reaction pathways for ring-opening or substitution to guide experimental design .

Q. How does the bromine substituent influence electronic properties and regioselectivity in reactions?

- Electron-Withdrawing Effect : Bromine deactivates the naphthalene ring, directing electrophilic substitution to the less hindered positions (e.g., para to the cyclopropane).

- Steric Effects : Bulky substituents on the naphthalene ring may hinder access to reactive sites, as seen in crystallographic studies of brominated analogs .

- Hammett Parameters : Use σ values to quantify bromine’s electronic impact on reaction kinetics .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities?

Q. How is this compound utilized in synthesizing complex heterocycles?

- Cyclopropane as a Building Block : Strain-driven ring-opening enables [3+2] cycloadditions to form indolizines or furans, as seen in indolizine-carbonitrile syntheses .

- Nitrile Functionalization : Convert to amides or carboxylic acids for further derivatization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.